Diethanolamine cetyl phosphate
Description
Contextualizing Diethanolamine-Derived Compounds in Contemporary Chemical Research
Diethanolamine (B148213) (DEA) and its derivatives are a class of organic compounds characterized by the presence of both amine and alcohol functional groups. alsglobal.comwikipedia.org This dual functionality makes them versatile building blocks in chemical synthesis. wikipedia.org In contemporary chemical research, diethanolamine-derived compounds are explored for a wide range of applications. They are integral to the production of emulsifiers, foaming agents, and pH adjusters in personal care products. alsglobal.com
Beyond cosmetics, diethanolamine and its derivatives serve as corrosion inhibitors, surfactants, and agents for removing hydrogen sulfide (B99878) and carbon dioxide from natural gas. wikipedia.orgtaylorandfrancis.com The amides derived from the reaction of DEA with fatty acids, known as diethanolamides, are particularly noted for their amphiphilic nature. wikipedia.org Research has also delved into the synthesis of various diethanolamine derivatives for potential use as antimicrobial agents and antioxidants. researchgate.net The ability to modify the structure of DEA allows for the fine-tuning of its chemical and physical properties, making it a subject of ongoing investigation for novel applications. researchgate.net
Research Trajectories and Scholarly Significance of Phosphate (B84403) Esters as Functional Chemicals
Phosphate esters represent a significant class of organophosphorus compounds with the general structure O=P(OR)₃, where a central phosphate is bonded to organic groups. atamanchemicals.comwikipedia.org Their scholarly significance stems from their remarkable versatility and the ability to tailor their properties by altering the organic substituents. shreechem.inethox.com This adaptability has led to their use in a multitude of applications, including as surfactants, emulsifiers, wetting agents, lubricants, and flame retardants. atamanchemicals.comwikipedia.orgethox.com
Research into phosphate esters is driven by the demand for high-performance chemicals in various industries. shreechem.inethox.com A key advantage of phosphate esters is the ability to adjust the chain lengths of the alcohol or phenol (B47542) components used in their synthesis, which directly influences their surfactant behavior, such as foaming characteristics. shreechem.in They are particularly valued for their stability in both acidic and alkaline conditions and at high temperatures. atamanchemicals.com The synthesis of phosphate esters is typically achieved through the reaction of an alcohol or phenol with a phosphating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). ethox.com The resulting mixture of monoesters and diesters can be optimized for specific applications, such as robust emulsification in oil-based systems. shreechem.in Ongoing research continues to explore new synthetic routes and applications for these multifunctional chemicals. rsc.org
Properties
CAS No. |
90388-14-0 |
|---|---|
Molecular Formula |
C20H46NO6P |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
InChI Key |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65138-84-3 |
Origin of Product |
United States |
Synthesis and Chemical Reactivity of Diethanolamine Cetyl Phosphate
The creation of diethanolamine (B148213) cetyl phosphate (B84403) involves specific chemical pathways and considerations, from traditional methods to innovative approaches aimed at enhancing purity and managing reaction byproducts.
Conventional Esterification Approaches with Phosphoric Acid Derivatives
The synthesis of cetyl phosphate, a precursor to diethanolamine cetyl phosphate, is often achieved through the esterification of cetyl alcohol with a phosphoric acid derivative. tiiips.com One common method involves reacting cetyl alcohol with phosphorous pentoxide (P₂O₅). google.com This reaction typically yields a mixture of mono- and di-phosphate esters. google.com Another established route utilizes phosphorus oxychloride (POCl₃) in reaction with cetyl alcohol. googleapis.com This method, while effective, is known to produce organochlorine impurities. googleapis.com The resulting cetyl phosphate, a mixture of mono- and dicetyl esters of phosphoric acid, can then be neutralized with diethanolamine to form this compound. googleapis.comalsglobal.com This neutralization step is crucial for its function as an O/W emulsifier and emulsion stabilizer in various applications. thegoodscentscompany.com
Alternative Routes for Organochlorine Impurity Mitigation in Cetyl Phosphate Production
Concerns over organochlorine impurities, such as cetyl chloride, which can arise from synthesis methods using phosphorous oxychloride, have prompted the development of alternative production routes. googleapis.comgoogle.com A "chlorine-free" method involves reacting cetyl alcohol with pyrophosphoric acid in a non-halogenated solvent like hexane (B92381) or cyclohexane (B81311). googleapis.comgoogle.com This reaction is typically carried out at temperatures between 60 to 90°C, followed by hydrolysis with water. googleapis.comgoogle.com This process avoids the use of chlorinated reagents, thereby preventing the formation of organochlorine impurities. googleapis.comgoogle.com The resulting mixture of mono- and dicetyl esters of phosphoric acid can then be neutralized with a suitable base, such as diethanolamine or potassium hydroxide, to produce the desired salt. googleapis.com
Stoichiometric Control in Diethanolamine Production and Implications for Derivative Synthesis
Diethanolamine (DEA) is commercially produced by reacting ethylene (B1197577) oxide with ammonia. wikipedia.orgbusinessanalytiq.compodoil.com This process yields a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (B1662121) (TEA). businessanalytiq.compodoil.com The ratio of these products can be controlled by adjusting the stoichiometry of the reactants. wikipedia.orgpodoil.comatamanchemicals.com For instance, to favor the production of DEA, the reaction conditions and reactant ratios are carefully managed, followed by distillation to separate the individual ethanolamines. businessanalytiq.com A process using reactive distillation of MEA and ethylene oxide has been developed to achieve high selectivity for DEA. google.com The purity and composition of the resulting diethanolamine are critical for the synthesis of its derivatives, including this compound. The presence of residual MEA or TEA could lead to the formation of undesired side products during the subsequent neutralization of cetyl phosphate.
Adduct Formation and In Situ Reaction Dynamics in Formulation Science
In formulation science, particularly in the creation of emulsions, this compound often functions as an emulsifier. farmoganic.com It can be formed in situ by combining an oil phase containing the phosphate ester (cetyl phosphate) with a water phase containing the neutralizing agent (diethanolamine). google.com When the two phases are mixed, an adduct is formed at the oil-water interface, creating the emulsifier that stabilizes the emulsion. google.com This in situ formation is a dynamic process that contributes to the stability of oil-in-water (O/W) emulsions. thegoodscentscompany.comgoogle.com this compound, along with related compounds, is used in cosmetics to create and stabilize emulsions, ensuring the uniform mixture of oil and water-based ingredients. alsglobal.comfarmoganic.com
Chemical Stability and Transformation Pathways
The chemical stability of this compound is influenced by its precursors, particularly diethanolamine, which can undergo reactions leading to the formation of contaminants.
Formation of N-Nitrosamines from Diethanolamine Precursors in Chemical Matrices
A significant chemical transformation pathway involving diethanolamine is its potential to form N-nitrosodiethanolamine (NDELA), a type of N-nitrosamine. nih.govosha.gov This reaction occurs when diethanolamine, a secondary amine, reacts with nitrosating agents such as nitrites or nitrogen oxides. nih.govlongdom.org The rate of this reaction is dependent on factors like pH, temperature, and time. nih.govlongdom.org While initially thought to occur only under acidic conditions, the formation of NDELA can also happen at near-neutral or basic pH, sometimes facilitated by bacteria or catalysts like formaldehyde. nih.gov The presence of diethanolamine as a precursor is a primary factor in the levels of NDELA formed in various matrices, including metalworking fluids and cosmetics. nih.govosha.gov It's important to note that tertiary amines can also lead to nitrosamine (B1359907) formation, though at a slower rate, through a process of nitrosative dealkylation to form a secondary amine which is then nitrosated. nih.govlongdom.orgsemanticscholar.org
Factors Influencing Impurity Generation during Compound Preparation and Storage
The purity of this compound is crucial for its function and safety in final formulations. Several factors during its synthesis and subsequent storage can lead to the generation of impurities. These impurities can arise from the starting materials, side reactions during synthesis, or degradation over time.
Synthesis-Related Impurities:
The traditional synthesis of cetyl phosphates, a precursor to this compound, has involved the use of phosphorus oxychloride. googleapis.comepo.org However, this method is becoming less favored due to the unavoidable formation of organochlorine impurities, such as cetyl chloride. googleapis.comepo.orggoogleapis.com In response, "chlorine-free" synthesis routes have been developed using reagents like polyphosphoric acid (PPA) or phosphorus pentoxide. epo.org While these methods eliminate organochlorine impurities, they can introduce others.
Key impurities that can be present in the cetyl phosphate intermediate, and consequently in the final this compound product, include:
Dicetyl phosphate: Formed alongside the desired monocetyl phosphate. googleapis.com
Unreacted cetyl alcohol: A starting material that may not fully react. googleapis.com
Inorganic phosphate: A byproduct of the phosphorylation reaction. googleapis.comgoogleapis.com
Heavy metals: Contaminants that can be introduced from raw materials or processing equipment. googleapis.comepo.orggoogleapis.com
Innovations in synthesis have focused on minimizing these impurities. For instance, using cyclohexane as a solvent instead of chlorinated solvents can reduce organochlorine residues to undetectable levels. vulcanchem.com Post-synthesis purification steps, such as recrystallization with methanol, are also employed to enhance purity. googleapis.com
Raw Material Quality:
The purity of the starting materials, cetyl alcohol and the phosphorylating agent, directly impacts the impurity profile of the final product. The quality of diethanolamine is also critical. Commercially available diethanolamine can contain impurities such as monoethanolamine and triethanolamine. atamanchemicals.com High-grade diethanolamine with a purity of 99% or higher is available for applications requiring low impurity levels. vulcanchem.com The use of lower-grade diethanolamine can introduce these related ethanolamines into the final product.
Furthermore, diethanolamine can react with nitrites, which may be present as contaminants, to form N-nitrosodiethanolamine (NDELA), a potential carcinogen. ebsco.com Therefore, controlling the levels of nitrite (B80452) in the reaction mixture is crucial.
Storage and Stability:
The stability of this compound during storage is influenced by several factors, including:
Moisture: Diethanolamine is hygroscopic, meaning it readily absorbs moisture from the air. vulcanchem.com The presence of water can affect the stability of the final product. google.com It is recommended to store diethanolamine in a dry, well-ventilated place in tightly sealed containers. echemi.com
Temperature: Elevated temperatures can potentially accelerate degradation reactions.
pH: The stability of this compound is generally good within a pH range of 5.0 to 8.5. vulcanchem.com
Light and Air: While specific studies on the effects of light and air on this compound are not detailed in the provided results, general best practices for chemical storage suggest protection from light and air to prevent oxidative degradation.
Proper storage conditions are essential to maintain the integrity and purity of the compound over its shelf life. indiamart.com Stability testing is a recommended practice to ensure the product retains its quality and efficacy. alsglobal.com
Below are interactive tables summarizing the common impurities and factors influencing their generation.
Table 1: Common Impurities in this compound and their Origins
| Impurity | Origin |
| Organochlorine compounds (e.g., cetyl chloride) | Synthesis using phosphorus oxychloride googleapis.comepo.orggoogleapis.com |
| Dicetyl phosphate | Side reaction during phosphorylation of cetyl alcohol googleapis.com |
| Unreacted cetyl alcohol | Incomplete reaction of starting material googleapis.com |
| Inorganic phosphate | Byproduct of phosphorylation googleapis.comgoogleapis.com |
| Heavy metals (e.g., arsenic, aluminum, chromium, iron, nickel, antimony) | Contamination from raw materials or equipment googleapis.comepo.orggoogleapis.com |
| Monoethanolamine | Impurity in diethanolamine raw material atamanchemicals.com |
| Triethanolamine | Impurity in diethanolamine raw material atamanchemicals.com |
| N-nitrosodiethanolamine (NDELA) | Reaction of diethanolamine with nitrites ebsco.com |
Table 2: Factors Influencing Impurity Generation
| Factor | Influence on Impurity Generation |
| Synthesis Method | |
| Use of phosphorus oxychloride | Leads to organochlorine impurities googleapis.comepo.orggoogleapis.com |
| Use of "chlorine-free" reagents (e.g., PPA) | Avoids organochlorine impurities but other byproducts can form epo.org |
| Raw Material Quality | |
| Purity of cetyl alcohol | Affects levels of unreacted starting material googleapis.com |
| Purity of diethanolamine | Can introduce mono- and triethanolamine atamanchemicals.com |
| Presence of nitrites | Can lead to the formation of N-nitrosodiethanolamine (NDELA) ebsco.com |
| Storage Conditions | |
| Moisture | Can impact stability due to the hygroscopic nature of diethanolamine vulcanchem.comgoogle.com |
| pH | Stability is optimal between pH 5.0 and 8.5 vulcanchem.com |
| Temperature, Light, Air | Can potentially lead to degradation over time |
Structural Characteristics and Amphiphilic Behavior
Molecular Architecture and Amphiphilic Properties of Diethanolamine (B148213) Cetyl Phosphate (B84403)
Diethanolamine cetyl phosphate possesses a distinct molecular structure that underpins its function as a surfactant. The molecule is composed of a long, hydrophobic (water-repelling) cetyl chain, which is a 16-carbon alkyl group, and a hydrophilic (water-attracting) headgroup. This headgroup consists of a phosphate group bonded to a diethanolamine moiety. vulcanchem.com This dual nature, known as amphiphilicity, allows the molecule to orient itself at the interface between oil and water, reducing the surface tension between the two phases. vulcanchem.comfarmoganic.com
The synthesis of this compound typically involves a two-step process: the esterification of cetyl alcohol with phosphoric acid to form cetyl phosphate, followed by the neutralization of the acidic cetyl phosphate with diethanolamine. vulcanchem.com The resulting compound is a semi-synthetic ingredient, as the cetyl alcohol can be derived from natural sources like coconut or palm oil. deascal.com This structure, combining a fatty alcohol-derived tail with a polar phosphate and amine headgroup, is central to its performance in various applications. vulcanchem.comdeascal.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H46NO6P |
| Molecular Weight | 427.6 g/mol |
| Appearance | White to off-white solid or creamy consistency |
| Key Structural Features | Hydrophobic cetyl (C16) tail, Hydrophilic diethanolamine-phosphate headgroup |
Note: The data in this table is compiled from multiple sources for illustrative purposes.
Surface Activity and Interfacial Phenomena
The amphiphilic nature of this compound dictates its behavior at interfaces, leading to a range of functional properties including emulsification, foaming, and wetting.
As an emulsifier, this compound is highly effective at stabilizing oil-in-water emulsions. farmoganic.comdeascal.com When introduced into a system containing both oil and water, the hydrophobic cetyl tails dissolve in the oil phase, while the hydrophilic diethanolamine-phosphate headgroups remain in the water phase. This orientation at the oil-water interface reduces the interfacial tension, facilitating the dispersion of oil droplets within the aqueous phase. vulcanchem.com
The stabilization of these emulsions is a key function. By forming a protective layer around the dispersed oil droplets, this compound prevents them from coalescing and separating from the water phase. vulcanchem.com This is crucial in products like creams and lotions, where it ensures a homogenous and stable formulation. farmoganic.com The effectiveness of phosphate esters as emulsifiers is a well-documented characteristic, contributing to their use in a wide array of industrial and cosmetic products. hroc.insancolo.com
Phosphate ester surfactants, including this compound, are known for their foaming properties. hroc.inlankem.com The ability to generate and stabilize foam is directly related to the surfactant's ability to reduce the surface tension of a liquid and form a stable film at the air-liquid interface. In cosmetic and personal care products, this contributes to the desired texture and sensory experience, such as the lather in shampoos. servochem.com
The specific foaming characteristics can be tailored by modifying the structure of the phosphate ester. shreechem.in For instance, the ratio of monoalkyl phosphate to dialkyl phosphate can influence foam abundance and stability. cosmeticsciencetechnology.com In formulations, these compounds act as texture enhancers, improving the spreadability and feel of products like sunscreens and foundations. vulcanchem.com
Phosphate ester surfactants exhibit excellent wetting and dispersing properties. ethox.comashland.com Wetting is the ability of a liquid to spread over a solid surface, a process driven by the reduction of surface tension. Studies on related phosphate surfactants have demonstrated their effectiveness as wetting agents, which is crucial in applications where uniform coverage is required. researchgate.net
The dispersing capability of phosphate esters allows them to facilitate the suspension of solid particles in a liquid medium. lamberti.com This is particularly useful in formulations containing pigments or other solid active ingredients, ensuring they remain evenly distributed throughout the product. ethox.com The strong dispersing power of phosphate surfactants is attributed to their ability to provide both steric and electrostatic stabilization. lamberti.com
pH Buffering and Adjustment Functionalities in Chemical Systems
The diethanolamine component of this compound imparts pH-adjusting capabilities to the molecule. vulcanchem.com Diethanolamine itself is a weak base and can be used to neutralize acidic components in a formulation, helping to maintain a stable pH. servochem.com In the context of the phosphate ester, the partially neutralized form can act as a buffering agent. cosmeticsciencetechnology.com
Phosphate-based systems are well-known for their buffering capacity over a wide pH range. researchgate.net The stability of phosphate esters across a broad pH spectrum is a significant advantage, allowing them to be used in both acidic and alkaline formulations. sancolo.comatamanchemicals.com This property is essential for ensuring the stability and efficacy of the final product, as pH can significantly impact the performance of other ingredients.
Advanced Analytical Methodologies for Diethanolamine Cetyl Phosphate
Chromatographic Techniques for Compound Separation and Identification
Chromatography is a fundamental technique for separating the components of a mixture. For a hybrid molecule like Diethanolamine (B148213) Cetyl Phosphate (B84403), which combines a fatty alkyl chain (cetyl) with a polar headgroup (diethanolamine phosphate), chromatographic methods must be carefully selected and optimized to achieve effective separation from impurities, degradation products, and matrix components.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique ideal for the analysis of polar, non-volatile, and thermally labile compounds like organophosphate esters. mdpi.com It is frequently the most suitable method for determining such compounds in aqueous samples with minimal preparation. mdpi.com The coupling of liquid chromatography with mass spectrometry provides high sensitivity and selectivity, making it perfect for trace analysis.
A typical LC-MS method for organophosphate esters involves separation on a reverse-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives to improve peak shape and ionization efficiency. Electrospray ionization (ESI) is a common ionization technique used for these analyses, as it is a soft ionization method that minimizes fragmentation of the parent molecule. mdpi.comnih.gov
For trace analysis, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.gov This technique involves selecting the precursor ion of the target analyte, fragmenting it, and then monitoring for a specific product ion. This process significantly enhances selectivity and reduces background noise, allowing for very low limits of quantification (LOQs), often in the nanogram per gram (ng/g) or even lower range. nih.gov To further enhance sensitivity for organophosphorus acids, derivatization techniques can be employed prior to LC-MS analysis. mdpi.com
Table 1: Illustrative LC-MS/MS Parameters for Organophosphate Ester Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 (e.g., 4.6 mm × 100 mm, 1.8 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | Elution of compounds with varying polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimal separation and ionization. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Generation of gas-phase ions from the sample. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |
| Capillary Voltage | ~0.6 kV | Optimizes the ionization process. |
| Desolvation Temp. | ~500 °C | Aids in solvent evaporation and ion desolvation. |
Gas Chromatography (GC) Applications in Related Alkanolamine Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While Diethanolamine Cetyl Phosphate itself is not suitable for direct GC analysis due to its low volatility and polar nature, GC is highly relevant for the analysis of its precursor, diethanolamine, and other related alkanolamines. scispace.comnih.gov
The analysis of free alkanolamines like diethanolamine (DEA) by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. researchgate.net However, these issues can be overcome. One approach is to use specialized packed columns, such as those with Tenax-GC packing, which have a weakly interacting surface that allows for the rapid elution of amines, resulting in sharp, distinct peaks. bre.com Another critical strategy is derivatization, where the polar functional groups of the alkanolamine are converted into less polar, more volatile derivatives. researchgate.net For instance, silylation is a common derivatization technique used for compounds with active hydrogens. nih.gov
GC analysis of alkanolamines is typically performed using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds. scispace.com For more definitive identification and structural confirmation, GC can be coupled with a Mass Spectrometer (GC-MS). nih.govgoogle.com This allows for the identification of analytes based on both their retention time and their mass spectrum. nih.gov Capillary GC methods have been successfully developed for determining DEA in complex matrices like fatty acid diethanolamides, which are common in cosmetic products. scispace.comnih.gov
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for obtaining detailed structural information and for the quantification of analytes. In the context of this compound, mass spectrometry and other techniques provide complementary information to chromatographic data.
Integration of Mass Spectrometry with Chromatographic Separation
The integration of mass spectrometry with chromatographic techniques like LC and GC is the cornerstone of modern analytical chemistry for compound identification and quantification. nih.govnih.gov MS provides crucial information about the molecular weight and structure of an analyte.
When coupled with LC, ESI-MS is commonly used. The resulting mass spectra can show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of the compound. mdpi.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint for the molecule. mdpi.comnih.gov
In GC-MS, electron ionization (EI) is a common technique that generates numerous fragments. The resulting fragmentation pattern is highly reproducible and can be compared against spectral libraries for positive identification. acs.orgfao.org For phosphorylated compounds, specific fragments can indicate the presence of the phosphate group. nih.gov High-resolution accurate-mass (HR/AM) mass spectrometry, when combined with chromatography, provides high-confidence identification of unknown components by determining their elemental composition. thermofisher.com
Titrimetric and Gas Chromatography-Flame Ionization Detection (GC-FID) Methods for Phosphate Ester Quantification
While modern instrumental methods are prevalent, classical and simpler techniques still hold value for quantification.
Titrimetric methods , such as potentiometric titration, offer a simple, low-cost, and practical approach for quantifying the relative amounts of mono- and diester forms in a phosphate ester mixture. researchgate.net This method relies on the different acidic properties of the phosphate functional groups. By monitoring the pH change during titration with a standard base, distinct endpoints can be observed that correspond to the neutralization of the different acidic protons, allowing for the calculation of the concentration of each ester type.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for the quantification of organic compounds. For the analysis of phosphate esters, which are typically non-volatile, a derivatization step is required to convert them into more volatile species. researchgate.net Trimethylsilylation is one such derivatization method that can be used. Following derivatization, the sample is injected into the GC, where the components are separated. The FID then detects the carbon-containing compounds as they elute from the column, producing a signal that is proportional to the amount of substance present. This technique has been successfully applied to the speciation and quantification of di- and tri-alkyl phosphates. researchgate.net
Table 2: Comparison of Titrimetric and GC-FID Methods for Phosphate Ester Quantification
| Feature | Potentiometric Titration | GC-FID |
|---|---|---|
| Principle | Acid-base neutralization | Separation by volatility, detection by ionization in a flame |
| Sample Prep | Minimal, dissolution in a suitable solvent | Derivatization (e.g., silylation) required |
| Information | Ratio of mono- and diesters | Quantification of individual derivatized esters |
| Selectivity | Limited to acidic groups | High, based on chromatographic separation |
| Cost/Complexity | Low cost, simple instrumentation | Higher cost, more complex instrumentation |
| Primary Use | Bulk quantification of ester types | Quantification of specific, volatile derivatives |
Ion Chromatography (IC) for Inorganic Phosphate Determination in Phosphate Mixtures
In mixtures containing phosphate esters like this compound, it is often necessary to quantify the amount of free inorganic phosphate (orthophosphate). Inorganic phosphate can be present as a starting material impurity, a byproduct of synthesis, or a degradation product. Ion Chromatography (IC) is the premier technique for this purpose. thermofisher.comnih.gov
IC with suppressed conductivity detection is a widely used and highly sensitive method for determining inorganic anions. thermofisher.com The sample is injected into the IC system, and the anions are separated on an anion-exchange column. After separation, a suppressor is used to reduce the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to low detection limits, often at the parts-per-billion (ppb) level. nih.gov
This method is highly effective for separating phosphate from other common anions. researchgate.net For complex samples with high concentrations of interfering ions (such as sulfate (B86663) from a digestion process), two-dimensional IC can be employed to enhance resolution and achieve the required detection limits. lcms.cz IC can also be used to determine different forms of phosphate, such as orthophosphate and pyrophosphate, in a single analysis. spkx.net.cn
Derivatization Strategies for Enhanced Analytical Performance of Amine and Phosphate Moieties
The chemical structure of diethanolamine, possessing both amine and hydroxyl functional groups, often necessitates derivatization to improve its analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization enhances volatility, thermal stability, and chromatographic separation, leading to improved sensitivity and peak shape. Common strategies target the active hydrogen atoms on the amine and hydroxyl groups.
Silylation: This is a widely employed technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. For instance, the derivatization of related phosphonic acids, which share the phosphate moiety, has been optimized by heating with MTBSTFA (with 1% TBDMSCl) at 80°C for 45 minutes, achieving detection limits below 5 pg. mdpi.com Silylation converts polar analytes into derivatives suitable for GC-MS, sometimes with enhanced detection capabilities. mdpi.com
Acylation: This method involves the introduction of an acyl group. Trifluoroacetylation, using a reagent like trifluoroacetic anhydride (TFAA), is a notable example. A study comparing six derivatization methods for ethanolamines found trifluoroacetylation with TFAA to be the optimal method. The reaction proceeded rapidly and quantitatively at room temperature, producing stable derivatives. researchgate.net
Alkylation: Methylation is another common derivatization technique used in GC-MS. mdpi.com Diazomethane is a current reagent used to install the methyl group onto molecules to enhance their detectability. mdpi.com
For organophosphorus acids, which are structurally related to the phosphate moiety of the target compound, derivatization with reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been shown to enhance signal intensity in liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This reaction is typically conducted in acetonitrile with a base like potassium carbonate at an elevated temperature. nih.gov Another agent, pentafluorobenzyl bromide (PFB-Br), is a versatile derivatization agent used for the analysis of organophosphates. researchgate.netscience.gov
Table 1: Comparison of Derivatization Strategies for Amine and Phosphate Analysis
| Strategy | Common Reagent(s) | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | Heating (e.g., 80°C for 45 min) | Increases volatility and thermal stability; enhances detection. | mdpi.com |
| Trifluoroacetylation | TFAA | Room temperature | Rapid, quantitative, stable kinetics. | researchgate.net |
| Alkylation (Methylation) | Diazomethane (DM) | - | Enhances detectability by GC-MS. | mdpi.com |
| Cationic Derivatization | CAX-B | 70°C for 1 hour in acetonitrile with K₂CO₃ | Enhances LC-ESI-MS/MS sensitivity. | nih.gov |
Quantification of Diethanolamine Content in Complex Chemical Matrices
Quantifying diethanolamine in complex matrices such as cosmetics, metalworking fluids, and refinery process waters presents analytical challenges due to potential interferences. nih.govnih.govnih.gov Various analytical techniques have been developed to accurately determine its concentration.
Gas Chromatography (GC): GC coupled with a mass selective detector (GC-MS) or a flame ionization detector (FID) is a common method. nih.govdiplomatacomercial.com For reliable quantification, especially at lower concentrations, derivatization is often necessary to improve chromatographic properties. researchgate.net An ISO technical report describes a GC-MS method for the detection and quantification of diethanolamine in cosmetics. asn.sn
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique. nih.govdiplomatacomercial.com A micellar extraction procedure involving in situ derivatization with dansyl chloride in a Triton X-114 medium has been developed for analyzing diethanolamine in cosmetic samples. rsc.org This method achieved a limit of detection (LOD) of 0.57 μg g⁻¹ and a limit of quantification (LOQ) of 1.72 μg g⁻¹. rsc.org
Ion Chromatography (IC): IC is particularly effective for the separation and quantification of alkanolamines. thermofisher.com It can be used to determine diethanolamine in workplace air samples after drawing the air through aqueous hexanesulfonic acid. nih.govnih.gov This method can have a detection limit of 13 µg per sample. nih.gov For liquid samples, IC with pulsed amperometric detection (PAD) offers a sensitive method without the need for derivatization, as the high pH of the eluent suppresses the ionization of the alkanolamines. thermofisher.com
Capillary Electrophoresis (CE): CE with indirect UV detection is suitable for determining diethanolamine in matrices with high ammonium concentrations, such as refinery process waters. nih.govresearchgate.net A method using a background electrolyte of 10 mM histidine adjusted to pH 5.0 achieved LOD and LOQ of 0.2 and 0.7 ppm, respectively. nih.govresearchgate.net
Table 2: Analytical Methods for Diethanolamine Quantification in Various Matrices
| Analytical Technique | Matrix | Key Methodological Details | Reported Performance | Reference |
|---|---|---|---|---|
| GC-MS | Cosmetics, Metalworking Fluids | Requires derivatization for trace analysis. | Reliable for levels around 0.1% (1000 mg/kg). | nih.govasn.sn |
| HPLC | Cosmetics | Micellar extraction and in situ derivatization. | LOD: 0.57 μg g⁻¹, LOQ: 1.72 μg g⁻¹. | rsc.org |
| Ion Chromatography (IC) | Workplace Air, Wastewater | Pulsed Amperometric Detection (PAD). | LOD for air: 13 µg/sample; LOD for liquid: 10 ppb. | nih.govthermofisher.com |
| Capillary Electrophoresis (CE) | Refinery Process Waters | Indirect UV detection with internal standardization. | LOD: 0.2 ppm, LOQ: 0.7 ppm. | nih.govresearchgate.net |
Methodological Standardization for Enzymatic Assays Utilizing Diethanolamine Buffers
Diethanolamine (DEA) is frequently used as a buffer in enzymatic assays, most notably for the determination of alkaline phosphatase activity. sigmaaldrich.comnih.gov Standardization of these assay procedures is critical to ensure accurate and reproducible results.
A standardized procedure for the enzymatic assay of alkaline phosphatase uses a 1.0 M diethanolamine buffer with 0.50 mM magnesium chloride, adjusted to pH 9.8 at 37°C. sigmaaldrich.com The substrate used is p-nitrophenyl phosphate (PNPP). sigmaaldrich.com The principle of the assay is the hydrolysis of PNPP by alkaline phosphatase to p-nitrophenol and inorganic phosphate. The rate of formation of p-nitrophenol is measured spectrophotometrically to determine the enzyme's activity. sigmaaldrich.com
Standardized Assay Conditions:
Temperature: 37°C
pH: 9.8
Wavelength: 405 nm (for p-nitrophenol)
Light Path: 1 cm
The final concentrations in the reaction mixture are precisely defined. For example, in a 3.00 mL reaction mix, the final concentrations might be 983 mM diethanolamine, 0.49 mM magnesium chloride, and 11.2 mM p-nitrophenyl phosphate. sigmaaldrich.com One DEA unit of alkaline phosphatase is defined as the amount of enzyme that will hydrolyze 1.0 µmole of p-nitrophenyl phosphate per minute under these specified conditions. sigmaaldrich.com
Continuous-flow analysis systems, such as the AutoAnalyzer II, have also been designed using a DEA buffer (1.0 mol/l DEA-HCl buffer, pH 9.8 at 37°C) for high-throughput determination of alkaline phosphatase activity. nih.gov Such standardized methods show a close correlation with kinetic methods recommended by scientific bodies. nih.gov
Table 3: Standardized Protocol for Alkaline Phosphatase Assay using Diethanolamine Buffer
| Parameter | Standardized Value/Condition | Reference |
|---|---|---|
| Buffer Composition | 1.0 M Diethanolamine, 0.50 mM Magnesium Chloride | sigmaaldrich.com |
| pH (at 37°C) | 9.8 | sigmaaldrich.comnih.gov |
| Temperature | 37°C | sigmaaldrich.comnih.gov |
| Substrate | p-Nitrophenyl Phosphate (PNPP) | sigmaaldrich.comnih.gov |
| Method | Continuous Spectrophotometric Rate Determination | sigmaaldrich.com |
| Unit Definition | 1.0 µmole of PNPP hydrolyzed per minute | sigmaaldrich.com |
Environmental Distribution and Transformation Pathways
Occurrence and Detection of Diethanolamine (B148213) and its Derivatives in Aquatic Environments
Due to its high solubility in water and its extensive use in a variety of products, significant amounts of diethanolamine can be discharged into wastewater and sewage systems, often in an unaltered form. iarc.frnih.govatamanchemicals.com This leads to its presence in various aquatic environments.
Industrial discharges are a primary source of DEA in water systems. In 1994, surface water discharges from 358 industrial facilities in the United States totaled 100,350 kg of diethanolamine. iarc.frnih.govnih.gov In Canada, on-site releases to water from 74 facilities amounted to approximately 26,000 kg per year around the same period. iarc.frnih.gov
Monitoring studies have confirmed the presence of DEA in surface waters. For instance, testing in Germany detected diethanolamine in several major rivers. nih.govatamanchemicals.com
Detected Concentrations of Diethanolamine in German Rivers
| River | Concentration Range (µg/L) |
|---|---|
| Elbe | 0.34–0.58 |
| Mulde | 2.54–4.6 |
| Neibe | 0.72–1.8 |
| Rhine | 0.30–0.59 |
Data from Pietsch et al., 2001; OECD, 2008 nih.gov
Conversely, a 1978 study of 21 surface water samples in Japan did not detect diethanolamine. nih.govatamanchemicals.com The discharge of untreated or inadequately treated wastewater from industrial and municipal sources is a significant pathway for micropollutants, including compounds like DEA, to enter the aquatic environment, posing a potential threat to ecosystems. eeer.org
Soil and Terrestrial Compartment Release and Distribution Patterns
Diethanolamine is also released into terrestrial environments through industrial activities. In 1994, releases to land from 358 industrial facilities in the United States were reported to be 77,050 kg, with an additional 36,850 kg released underground. iarc.frnih.gov During the same year, Canadian facilities reported on-site land releases of about 118,000 kg and underground releases of 497,000 kg. iarc.frnih.gov
Degradation and Transformation Products in Environmental Systems
Diethanolamine is considered to be readily biodegradable in both aerobic and anaerobic conditions. santos.comnih.gov Studies have shown significant degradation over short periods. In one OECD 301F test, DEA showed 50% degradation after 7 days and 93% after 28 days. santos.com Another study observed 86% degradation in 7 days and 96% in 10 days. santos.com The degradation of diethanolamine involves its conversion into ethanolamine (B43304) and glycolaldehyde. microbiologyresearch.orgmicrobiologyresearch.org Ethanolamine is further broken down into acetaldehyde. microbiologyresearch.orgmicrobiologyresearch.org However, the degradation of DEA can also lead to the formation of more persistent and hazardous byproducts.
Formation of Nitrosamines as Environmental Byproducts from Diethanolamine
A significant concern with the environmental presence of diethanolamine is its potential to form N-nitrosodiethanolamine (NDELA), a carcinogenic compound. nih.govlongdom.org This reaction occurs when diethanolamine comes into contact with nitrosating agents, such as nitrites (often found in preservatives) or nitrogen oxides from atmospheric pollution. longdom.orgnih.govnj.gov The rate of this transformation is dependent on factors like pH and temperature. longdom.org
The formation of NDELA is a known issue in products that contain both diethanolamine (or triethanolamine) and a nitrosating agent. nih.govnih.gov The nitrosation of the secondary amine in DEA is faster than the nitrosative dealkylation required for tertiary amines like triethanolamine (B1662121). longdom.orgnih.gov NDELA is a widespread environmental contaminant and has been found in cutting fluids, some pesticides, and various consumer products. nih.gov The degradation of primary amines like monoethanolamine (MEA) can also form DEA as a secondary amine degradation product, which can then be nitrosated to form NDELA. forcetechnology.com
Predictive Modeling for Environmental Fate of Chemical Transformation Products
Predicting the environmental fate of chemicals and their transformation products is crucial for risk assessment, especially when experimental data is limited. frontiersin.orgresearchgate.net Various computational models are used for this purpose.
Quantitative Structure-Activity Relationship (QSAR) models, such as the ECOSAR Predictive Model, are used to estimate the ecotoxicity of chemicals based on their structure. rsc.orgrsc.org For diethanolamine, a QSAR model was used to calculate a Bioconcentration Factor (BCF) of 2.3, indicating a low potential for bioaccumulation. santos.com
Environmental Fate Models like EPI Suite™ are used to estimate properties such as biodegradation and toxicity. santos.com
Leaching and Catchment Scale Models (e.g., PEARL, PRZM, ZIN-AgriTra) are employed to estimate the formation and transport of pesticide transformation products from agricultural fields to water bodies. frontiersin.org These models vary in complexity regarding how they handle the formation rates and pathways of transformation products. frontiersin.org
Bayesian Inference is a statistical approach used to characterize the uncertainty in experimental data, such as biodegradation half-lives. This method can handle variable and censored data to provide more reliable estimates for building predictive models. epa.gov
These modeling approaches are essential tools for regulatory authorities and industry to manage existing chemicals and design new, less persistent ones. frontiersin.org
General Environmental Impact Considerations and Ecosystem Responses
Diethanolamine is considered readily biodegradable and is not expected to bioaccumulate in organisms. santos.com However, it does present a risk to the environment.
The substance is classified as harmful to aquatic organisms. nih.govwikipedia.org While its degradation products can have adverse effects on aquatic life if not managed properly, studies have categorized its acute toxicity as moderate. santos.comdiplomatacomercial.com Ecotoxicity tests on various aquatic species have yielded a range of results.
Acute Aquatic Toxicity of Diethanolamine
| Species | Endpoint | Result (mg/L) | Classification |
|---|---|---|---|
| Aliivibrio fischeri (bacteria) | EC50 | >100 | Practically Harmless |
| Spirodela polyrhiza (vascular plant) | EC50 | >100 | Practically Harmless |
| Daphnia magna (invertebrate) | EC50 | >100 | Practically Harmless |
| Various | Chronic NOEC | >0.78 | - |
Data from selected ecotoxicity studies. santos.comrsc.org
Q & A
Basic Research: What are the established synthesis methods for diethanolamine cetyl phosphate, and how can its purity be verified?
This compound is synthesized via acid-base neutralization between cetyl phosphate and diethanolamine. A detailed protocol involves reacting orthophosphoric acid (OPA) with diethanolamine under controlled heating (115–120°C for 2 hours), yielding a product with a 94.2% efficiency . Post-synthesis characterization includes:
- FT-IR spectroscopy to confirm phosphate ester formation (peaks at ~1,050 cm⁻¹ for P=O and ~900 cm⁻¹ for P–O–C bonds) .
- Solubility tests in polar/non-polar solvents (e.g., soluble in water, insoluble in p-xylol) .
- pH measurements (10% aqueous solution pH: ~4.22) to assess ionic properties .
Basic Research: How is this compound characterized in colloidal or emulsion systems?
In aqueous dispersions, its role as an ionic emulsifier is evaluated through:
- Dynamic viscosity analysis : Modifying polyurethane dispersions with this compound reduces viscosity by 30–40% compared to non-ionic coalescents (e.g., Texanol®) .
- Film hardness testing : Coatings modified with this compound exhibit improved mechanical properties (e.g., pencil hardness of 2H vs. 3B for unmodified films) .
Basic Research: What methodological considerations are critical when using this compound in enzymatic assays?
In alkaline phosphatase (ALP) activity assays:
- Buffer optimization : Use 1.8 M diethanolamine (pH 10.1) with 18 mM p-nitrophenyl phosphate (pNPP) to maximize sensitivity .
- Interference mitigation : Monitor for chromogenic interactions between diethanolamine and substrates (e.g., 4-aminophenol), which can enhance sensitivity in low-activity regions .
- Kinetic measurements : Employ microplate readers to track p-nitrophenol release at 405 nm, normalizing data to total protein content .
Advanced Research: How can conflicting data on diethanolamine degradation kinetics in environmental studies be resolved?
Contradictions in aerobic degradation rates may arise from phosphate limitation, as observed in monoethanolamine (MEA) studies . To address this:
- Nutrient supplementation : Add phosphate buffers to degradation assays to avoid rate suppression .
- Direct chemical analysis : Use HPLC or mass spectrometry instead of indirect methods (e.g., respirometry) for accurate quantification .
- Condition-specific controls : Compare aerobic vs. anaerobic degradation pathways to identify rate-limiting steps .
Advanced Research: What experimental strategies optimize this compound’s role in ionic liquid formulations?
To enhance its performance as a coalescent in ionic liquids:
- Viscosity modulation : Blend with polyurethane dispersions (e.g., 70% Neopac E-106 + 30% Joncryl HYB 6336) to achieve stable viscosity after 72 hours .
- Thermal stability testing : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C) .
- Comparative efficacy studies : Benchmark against commercial coalescents (e.g., Texanol®) using standardized hardness and adhesion tests .
Advanced Research: How do researchers evaluate the biocompatibility and toxicity of this compound in vitro?
- Cytotoxicity assays : Use MTT or alamarBlue® to measure cell viability in human dermal fibroblasts exposed to 0.1–1.0 mg/mL concentrations .
- Organ-specific toxicity : Monitor liver and kidney biomarkers (e.g., ALT, creatinine) in rodent models after chronic exposure .
- Hormonal disruption : Screen for estrogenic activity via luciferase reporter assays in MCF-7 cells .
Advanced Research: What analytical techniques resolve structural ambiguities in this compound derivatives?
- NMR spectroscopy : Use ³¹P NMR to confirm phosphate esterification (δ = 0–5 ppm) and ¹H NMR to verify cetyl chain integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (m/z 454.3 for C₂₀H₄₄NO₆P⁺) and fragmentation patterns .
- X-ray diffraction (XRD) : Resolve crystalline vs. amorphous states in lyophilized samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
